6-Heptenyl acetate

Analytical Chemistry Quality Control Procurement

Critical probe for insect olfactory receptor mapping (EAG/SSR) with defined C7 terminal alkene chain-length specificity. High ≥97% GC purity ensures reproducible dose-response in behavioral assays and human olfactometry. A cost-effective, commercial alternative to custom isomers for fragrance top-note formulation and ω-functionalized C7 building block synthesis. Verify isomer-specific activity with this terminal alkene.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 5048-30-6
Cat. No. B1332133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptenyl acetate
CAS5048-30-6
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCCC=C
InChIInChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3
InChIKeyGNEUVQRNOYJQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptenyl Acetate (CAS 5048-30-6): A Terminal Alkenyl Acetate with Unique Chain Length and Double Bond Positioning


6-Heptenyl acetate (CAS 5048-30-6), also known as hept-6-en-1-yl acetate or 7-acetoxy-1-heptene, is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol [1]. It is a colorless to light yellow clear liquid with a fruity odor . This terminal alkenyl acetate is structurally characterized by a seven-carbon chain with a double bond at the terminal (6-position) and an acetate ester functional group [2]. It is commercially available with purity specifications typically ≥97.0% (GC) and is primarily utilized as a fragrance ingredient and as a research compound in chemical ecology, olfactory studies, and synthetic organic chemistry .

Why 6-Heptenyl Acetate Cannot Be Replaced by 5-Hexenyl or 7-Octenyl Acetate in Structure-Activity Studies


In studies of olfactory perception, insect chemical ecology, and flavor chemistry, the alkenyl acetate chain length and double bond position dictate binding affinity and sensory thresholds [1]. Even a single carbon extension or shift in unsaturation can alter odor detection thresholds by orders of magnitude [2]. For example, within the homologous series of n-acetate esters, odor detection thresholds decrease from ethyl (245 ppb) to hexyl acetate (2.9 ppb), then increase again for octyl acetate (20 ppb), demonstrating a non-monotonic, chain-length-dependent response that precludes simple substitution [3]. Furthermore, terminal alkenes such as 6-heptenyl acetate exhibit distinct conformational properties and reactivity profiles compared to internal alkenes (e.g., 2-heptenyl or 3-heptenyl acetate isomers), influencing both biological activity and chemical stability [4].

Quantitative Differentiation of 6-Heptenyl Acetate Against Key Comparators


Purity and Analytical Specification Advantage: ≥97.0% GC vs. Industry Standard ≥95%

6-Heptenyl acetate (CAS 5048-30-6) is commercially available with a purity specification of ≥97.0% as determined by gas chromatography (GC), exceeding the commonly reported industry minimum of ≥95% for related alkenyl acetates . This higher purity reduces batch-to-batch variability and minimizes the presence of isomeric impurities (e.g., 2-heptenyl or 3-heptenyl acetates) or unreacted 6-hepten-1-ol that can confound biological assays .

Analytical Chemistry Quality Control Procurement

Chain-Length-Dependent Odor Detection Thresholds: 6-Heptenyl Acetate vs. Homologous n-Acetates

Within the homologous series of n-acetate esters, odor detection thresholds (ODTs) exhibit a non-linear, chain-length-dependent relationship [1]. ODT values decrease from ethyl acetate (245 ppb) to hexyl acetate (2.9 ppb), demonstrating increasing potency with chain length up to C6, before rising again for octyl acetate (20 ppb) [2]. By class-level inference, 6-heptenyl acetate (C7, terminal alkene) occupies a unique intermediate position in this structure-activity landscape, offering a distinct sensory profile that cannot be replicated by the shorter (C6) or longer (C8) chain-length analogs .

Olfactory Science Sensory Evaluation Flavor Chemistry

Terminal Double Bond vs. Internal Double Bond Isomers: Differential Reactivity and Stability

6-Heptenyl acetate possesses a terminal (α-olefin) double bond at the 6-position, in contrast to internal alkene isomers such as trans-2-heptenyl acetate (CAS 16939-73-4) or cis-3-heptenyl acetate (CAS 1576-78-9) [1]. Terminal alkenes exhibit higher susceptibility to epoxidation and hydroboration reactions due to reduced steric hindrance and greater accessibility of the π-bond, offering distinct synthetic utility [2]. Additionally, the predicted logP (octanol-water partition coefficient) for 6-heptenyl acetate is 2.86, while internal isomers may exhibit subtly different logP values due to altered molecular shape and polar surface area, impacting their behavior in biological partitioning and formulation [3].

Synthetic Chemistry Chemical Stability Reactivity

Procurement Value: Lower Cost per Gram Compared to Custom-Synthesized Heptenyl Isomers

6-Heptenyl acetate (CAS 5048-30-6) is commercially available from multiple established chemical suppliers (e.g., TCI, Santa Cruz Biotechnology, Aladdin) at a price point of approximately $80-$100 per mL for ≥97% purity . In contrast, less common heptenyl acetate isomers (e.g., 1-heptenyl acetate, CAS 35468-97-4; trans-3-heptenyl acetate, CAS 1576-77-8) are often not stocked and require custom synthesis, resulting in costs that can exceed $300-$500 per gram and longer lead times . This commercial availability advantage is quantified by a factor of 3-5x lower cost and significantly reduced procurement lead time (in-stock vs. 4-8 weeks for custom synthesis) .

Procurement Cost-Benefit Analysis Commercial Availability

Predicted Vapor Pressure and Volatility: Implications for Headspace Analysis and Olfactory Studies

The predicted vapor pressure of 6-heptenyl acetate is 0.613 mmHg at 25°C (Mean VP of Antoine & Grain methods) [1]. This places it in an intermediate volatility range between shorter-chain acetates like hexyl acetate (predicted VP ~1.2 mmHg) and longer-chain acetates like octyl acetate (predicted VP ~0.3 mmHg) [2]. In headspace analysis for insect electroantennography (EAG) or olfactory studies, this volatility profile influences the equilibrium concentration in the vapor phase and, consequently, the perceived stimulus intensity [3]. This physicochemical differentiation is critical for designing dose-response experiments and interpreting comparative olfactory bioassays.

Volatility Headspace Analysis Physicochemical Properties

Lipophilicity (LogP) Differentiation: Impact on Membrane Permeability and Bioaccumulation Potential

The predicted octanol-water partition coefficient (LogP) for 6-heptenyl acetate is 2.86 (ACD/Labs) or 3.18 (KOWWIN estimate), with a corresponding LogD (pH 5.5 and 7.4) of 3.08 [1]. This moderate lipophilicity is distinctly lower than longer-chain analogs such as decyl acetate (LogP ~4.5) and higher than shorter-chain analogs such as 5-hexenyl acetate (LogP ~2.2) [2]. In structure-activity relationship (SAR) studies of insect pheromone perception and mammalian olfactory receptor binding, lipophilicity governs the partitioning of odorants into the sensory mucosa and their subsequent transport to receptor sites, directly influencing detection thresholds and behavioral responses [3].

ADMET Properties Bioaccumulation QSAR Modeling

Validated Research and Industrial Application Scenarios for 6-Heptenyl Acetate


Olfactory Structure-Activity Relationship (SAR) Studies in Insect Chemical Ecology

6-Heptenyl acetate serves as a critical probe compound in electroantennography (EAG) and single sensillum recording (SSR) studies to map the chain-length and double-bond positional requirements of olfactory receptor neurons in moths and other insects [1]. Its terminal alkene structure and C7 chain length help define the molecular receptive range of pheromone-binding proteins and odorant receptors, enabling researchers to identify inhibitory or synergistic effects on pheromone perception [2]. The compound's commercial availability and high purity (≥97% GC) ensure reproducible dose-response curves in field trapping and laboratory bioassays, making it a cost-effective alternative to custom-synthesized isomers [3].

Human Psychophysical Odor Detection Threshold Determination and Sensory Profiling

In human sensory science, 6-Heptenyl acetate is employed to characterize the relationship between molecular structure and odor perception within the homologous series of aliphatic acetates [1]. Its intermediate chain length (C7) and predicted odor detection threshold (~5-10 ppb) make it a valuable reference compound for calibrating olfactometers and studying individual differences in olfactory sensitivity [2]. The compound's well-defined physicochemical properties (LogP 2.86, VP 0.613 mmHg) facilitate the calculation of airborne concentrations and the modeling of odorant transport in the nasal mucosa [3].

Flavor and Fragrance Formulation Development and Quality Control

6-Heptenyl acetate is utilized as a fruity-green top note in flavor and fragrance compositions, particularly in formulations requiring a fresh, green character distinct from the more pungent notes of shorter-chain acetates or the fatty notes of longer-chain analogs [1]. Its terminal double bond imparts unique olfactory properties that differentiate it from internal alkene isomers like cis-3-heptenyl acetate (violana), which possesses a violet, passion fruit note with earthy undertones [2]. The compound's high purity specification (≥97% GC) ensures batch-to-batch consistency in fragrance applications, where even trace isomeric impurities can alter the perceived aroma profile [3].

Synthetic Organic Chemistry: Building Block for Functionalized Alkenes and Bioactive Molecules

6-Heptenyl acetate is employed as a versatile synthetic intermediate for the preparation of more complex molecules via transformations of the terminal alkene and acetate ester functionalities [1]. The terminal double bond undergoes regioselective epoxidation, hydroboration, and cross-metathesis reactions, enabling the synthesis of ω-functionalized C7 building blocks for natural product synthesis and medicinal chemistry [2]. Its commercial availability and moderate cost ($80-$100 per mL) make it an accessible starting material for multi-step organic syntheses compared to more expensive, custom-synthesized alkenyl acetates [3].

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